molecular formula C13H9NO4 B6334843 6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid CAS No. 887983-53-1

6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid

Cat. No.: B6334843
CAS No.: 887983-53-1
M. Wt: 243.21 g/mol
InChI Key: MNBDQFSUHNDRNN-UHFFFAOYSA-N
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Description

6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid is a chemical compound with the molecular formula C13H9NO4 It is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid typically involves the reaction of 5-(benzo[d][1,3]dioxol-5-yl)pyridine-2-carboxylic acid with appropriate reagents under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid is being investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores.

Anticancer Activity

Recent studies have indicated that derivatives of picolinic acid exhibit anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, one study demonstrated that derivatives of picolinic acid could effectively target cancer pathways, suggesting that this compound may possess similar anticancer activity .

Neuroprotective Effects

The compound's ability to modulate neurochemical pathways has been explored for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. Its interaction with neurotransmitter systems may offer a route for developing treatments aimed at cognitive decline .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

The compound's functional groups allow it to participate in various chemical reactions, including acylation and alkylation processes. For example, it can be used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals .

Catalytic Applications

Research has highlighted the use of this compound in catalysis. It has been shown to enhance reaction rates and selectivity in synthetic pathways involving carbon-carbon bond formation, which is crucial for building complex organic molecules .

Environmental Applications

The compound's properties are also being explored for environmental applications.

Bioremediation

Due to its structural characteristics, this compound may play a role in bioremediation strategies aimed at degrading environmental pollutants. Its effectiveness as a ligand for metal ions suggests potential use in removing heavy metals from contaminated sites .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings/Notes
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Neuroprotective agentsModulates neurotransmitter systems
Organic SynthesisBuilding blocks for complex moleculesServes as an intermediate in various reactions
Catalytic applicationsEnhances reaction rates and selectivity
Environmental ScienceBioremediationPotential for heavy metal removal

Case Study 1: Anticancer Research

A study focusing on the anticancer potential of picolinic acid derivatives found that specific modifications could enhance their efficacy against breast cancer cell lines. The research highlighted the importance of structural variations and their impact on biological activity, paving the way for further exploration of this compound as a candidate for drug development.

Case Study 2: Catalytic Efficiency

In a study examining the catalytic properties of various picolinic acid derivatives, researchers found that introducing electron-donating groups significantly improved the efficiency of carbon-carbon bond formation reactions. This suggests that this compound could be optimized for enhanced catalytic performance.

Mechanism of Action

The mechanism of action of 6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid
  • 6-(Benzo[d][1,3]dioxol-5-yl)pyridine-2-carboxylic acid
  • 5-(Benzo[d][1,3]dioxol-5-yl)-2-pyridinecarboxylic acid

Uniqueness

6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Chemical Structure and Properties

The compound features a picolinic acid backbone fused with a benzo[d][1,3]dioxole moiety. This unique structure contributes to its biological activity by allowing interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study evaluated its cytotoxic effects on HeLa cells (cervical carcinoma) using an MTS assay, revealing an IC50 value of approximately 0.219 mM , indicating significant growth inhibition at higher concentrations .

CompoundCell LineIC50 (mM)
This compoundHeLa0.219

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent through its inhibition of cyclooxygenase (COX) enzymes. Inhibition studies revealed that it exhibited better selectivity for COX2 over COX1, which is crucial for developing anti-inflammatory drugs with fewer side effects .

CompoundCOX1 IC50 (µM)COX2 IC50 (µM)
This compound4.25 - 33.71.45 - 3.34

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors, modulating their activity. For instance, it has been reported to inhibit enzymes involved in cancer cell proliferation and inflammatory pathways.

Study on Antimicrobial Activity

A recent study focused on the antimicrobial properties of derivatives of picolinic acid, including this compound. The results indicated effective inhibition against various bacterial strains, supporting its potential as a lead compound for developing new antimicrobial agents .

Inhibition of Metallo-beta-lactamases

Another significant area of research involves the compound's ability to inhibit metallo-beta-lactamases (MBLs), particularly the New Delhi MBL (NDM-1). The compound demonstrated an IC50 value of 80 nM , indicating high potency against resistant bacterial strains when used in combination with beta-lactam antibiotics .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-3-1-2-9(14-10)8-4-5-11-12(6-8)18-7-17-11/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBDQFSUHNDRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647076
Record name 6-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887983-53-1
Record name 6-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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